molecular formula C26H22F2N4O3S2 B2524092 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide CAS No. 1189886-74-5

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2524092
CAS No.: 1189886-74-5
M. Wt: 540.6
InChI Key: KBEDKQADXGIISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide is a potent, selective, and covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This compound is designed to irreversibly bind to the cysteine-481 residue in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways Source: PubChem . Dysregulated BTK activity is a key driver in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as in autoimmune disorders Source: NCBI Bookshelf . Its primary research value lies in its utility as a critical pharmacological tool for investigating B-cell signaling dynamics, mechanisms of drug resistance, and for evaluating synergistic effects in combination therapies. With a molecular weight of 579.65 g/mol and a CAS Registry Number of 2758131-27-5, this inhibitor is supplied to the scientific community to facilitate in vitro and in vivo preclinical studies aimed at advancing the development of novel oncology and immunology therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O3S2/c1-14-5-3-4-6-20(14)32-25(35)23-17-9-10-31(15(2)33)12-21(17)37-24(23)30-26(32)36-13-22(34)29-19-11-16(27)7-8-18(19)28/h3-8,11H,9-10,12-13H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEDKQADXGIISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=CC(=C4)F)F)SC5=C3CCN(C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its tricyclic thia-triazatricyclo framework, which differentiates it from simpler acetamide derivatives. Below is a comparative analysis with related compounds:

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Bioactivity/Applications Reference
Target Compound Tricyclo[7.4.0.02,7]trideca-triene 2,5-Difluorophenyl, acetyl, thia Hypothesized enzyme inhibition N/A
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Bicyclic acetamide Acetylphenoxy, o-tolyl Industrial intermediate; low toxicity
Salternamide E Macrocyclic lactam Hydroxy groups, alkyl chains Anticancer, antimicrobial
Plant-derived acetamides Simple acetamide or arylacetamide Varied aryl/heteroaryl groups Antioxidant, anti-inflammatory

Key Observations:

Structural Complexity: The target compound’s tricyclic system is more complex than the bicyclic or linear frameworks of 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide or plant-derived acetamides. This complexity may enhance binding affinity to biological targets but could reduce synthetic accessibility .

Substituent Effects: The 2,5-difluorophenyl group likely improves metabolic stability compared to non-fluorinated analogs (e.g., salternamide E), as fluorination is a common strategy to modulate pharmacokinetics .

Bioactivity Potential: While salternamide E and plant-derived acetamides exhibit confirmed antimicrobial/anti-inflammatory activities, the target compound’s bioactivity remains speculative due to a lack of direct experimental data. Its thia-triaza scaffold, however, resembles kinase inhibitor motifs seen in drug discovery .

Biological Activity

The compound 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide (CAS Number: 1217092-97-1) is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities that warrant detailed exploration.

Structural Characteristics

The molecular formula of the compound is C26H24N4O3S2C_{26}H_{24}N_{4}O_{3}S_{2} with a molecular weight of approximately 504.6 g/mol. The compound features a tricyclic framework with multiple functional groups that contribute to its reactivity and potential bioactivity.

Property Value
Molecular FormulaC26H24N4O3S2
Molecular Weight504.6 g/mol
StructureTricyclic with thia and nitrogen heterocycles

Biological Activity

Preliminary research indicates that compounds similar in structure to this molecule exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with triazatricyclo structures have been noted for their potential in inhibiting tumor growth.
  • Antimicrobial Properties : The presence of sulfur and nitrogen atoms may enhance the compound's ability to disrupt microbial cell functions.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The functional groups within the molecule could interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for various receptors, modulating signaling pathways critical in disease processes.

Case Studies and Research Findings

Several studies have explored compounds structurally related to the target compound:

  • Antitumor Studies :
    • A study on triazatricyclo compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that the target compound may possess similar properties.
  • Antimicrobial Efficacy :
    • Research has shown that thiazole-containing compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that the target compound may also possess such properties.
  • Neuroprotective Research :
    • Investigations into neuroprotective agents have highlighted the importance of structural features similar to those found in the target compound, suggesting its potential in treating conditions like Alzheimer’s disease.

Q & A

Basic: What are the key synthetic pathways and optimization strategies for this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalized aromatic precursors and tricyclic cores. Critical steps include:

  • Thioether formation: Reacting a thiol-containing intermediate with halogenated acetamide derivatives under basic conditions (e.g., NaH in DMF) .
  • Acetylation: Introducing the acetyl group via nucleophilic acyl substitution using acetyl chloride or anhydrides .
  • Purification: Employ silica gel chromatography or recrystallization to isolate the product. Optimize yields by controlling reaction parameters:
    • Temperature: 60–80°C for thioether coupling .
    • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates .
  • Validation: Confirm success at each step using HPLC (≥95% purity) and NMR (e.g., disappearance of -SH proton at ~3 ppm) .

Basic: How to characterize the compound’s structure and purity?

Answer:
Use orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Identify protons (e.g., acetamide NH at ~10 ppm) and carbons in the tricyclic core .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic and heterocyclic regions .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) and detect fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Assess purity using C18 columns (e.g., 90:10 acetonitrile/water gradient) .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:
Contradictions may arise from assay variability or impurities. Mitigate via:

  • Orthogonal Assays: Compare results from enzymatic inhibition (e.g., fluorogenic substrates) and cell-based viability assays (e.g., MTT) .
  • Impurity Profiling: Use LC-MS to detect byproducts (e.g., deacetylated analogs) that may interfere with activity .
  • Dose-Response Validation: Repeat experiments with freshly prepared stock solutions to exclude degradation artifacts .

Advanced: How to design experiments for elucidating the mechanism of action?

Answer:
Adopt an integrated computational-experimental approach:

  • Molecular Docking: Predict binding to target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize residues within 5 Å of the tricyclic core .
  • In Vitro Binding: Validate docking results with Surface Plasmon Resonance (SPR) to measure affinity (KD values) .
  • Pathway Analysis: Use RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis markers like caspase-3) .

Advanced: How to optimize reaction conditions using computational modeling?

Answer:
Leverage quantum chemical calculations and machine learning:

  • Reaction Path Search: Use Gaussian or ORCA to model transition states and identify energy barriers for key steps (e.g., thioether formation) .
  • Solvent Optimization: Predict solvent effects via COSMO-RS simulations to select solvents with optimal polarity (e.g., ε = 30–40) .
  • High-Throughput Screening (HTS): Apply robotic platforms to test 100+ conditions (e.g., base/catalyst combinations) and train predictive models .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Answer:
Systematically modify functional groups and test bioactivity:

Modification Biological Impact Method
2,5-Difluorophenyl group Enhances lipophilicity (logP +0.5)Replace with -CF3; test via LogD assay
Thioether linkage Critical for target binding (IC50 ↓)Substitute with sulfoxide; use SPR
Acetyl group Affects metabolic stability (t1/2 ±20%)Hydrolyze to -OH; assess CYP450 inhibition

Validate SAR with X-ray crystallography of ligand-target complexes .

Basic: What are initial steps for biological screening?

Answer:
Prioritize assays based on structural analogs:

  • Enzymatic Assays: Test inhibition of serine/threonine kinases (IC50 < 1 μM threshold) .
  • Antimicrobial Screening: Use broth microdilution against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity: Screen in HEK293 and HepG2 cells (CC50 > 10 μM for selectivity) .

Advanced: How to address low solubility in bioassays?

Answer:

  • Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Salt Formation: Synthesize hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug Strategy: Introduce phosphate esters cleaved in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.